(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC10020982
Molecular Formula: C19H14N2O3S2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N2O3S2 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | (5Z)-3-(4-methoxyphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H14N2O3S2/c1-20-14-6-4-3-5-13(14)15(17(20)22)16-18(23)21(19(25)26-16)11-7-9-12(24-2)10-8-11/h3-10H,1-2H3/b16-15- |
| Standard InChI Key | JQWNEORAJNITEY-NXVVXOECSA-N |
| Isomeric SMILES | CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)/C1=O |
| SMILES | CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)C1=O |
| Canonical SMILES | CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)C1=O |
Introduction
(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound featuring a thiazolidinone core, which is known for its potential biological activities, particularly in medicinal chemistry. This compound combines a thiazolidinone ring with an indole moiety, enhancing its pharmacological properties. The presence of a methoxyphenyl group further contributes to its biological activity.
Synthesis Methods
The synthesis of compounds similar to (3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step reactions. Common methods include:
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Condensation Reactions: These involve the combination of appropriate precursors, such as aromatic aldehydes and thiazolidinone derivatives, under specific conditions.
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Microwave-Assisted Synthesis: This technique can enhance yields and reduce reaction times compared to traditional heating methods.
Biological Activities
Compounds with similar structures have shown significant biological activities:
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Antimicrobial Properties: Thiazolidinone derivatives are known for their antibacterial properties, including effectiveness against resistant bacterial strains.
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Anticancer Activity: The indole structure often contributes to anticancer activity by interacting with cellular pathways involved in tumor growth and proliferation.
Applications in Medicinal Chemistry
The primary applications of this compound and its derivatives lie in medicinal chemistry and pharmacology. They are studied for their potential as therapeutic agents due to their interactions with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one | Not specified | Fluorine enhances pharmacological properties |
| (5Z)-3-ethyl-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | C21H18N2O2S2 | Exhibits unique reactivity due to thiazolidinone core |
| 4-{(Z)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid | C17H10ClNO3S2 | Chlorophenyl group contributes to biological activity |
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